molecular formula C20H34O2 B122006 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol CAS No. 6961-15-5

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol

Cat. No.: B122006
CAS No.: 6961-15-5
M. Wt: 306.5 g/mol
InChI Key: GUBNWXDDDXQJOQ-GAXNORQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is a steroid derivative of interest in endocrine and neuroendocrine research. While specific studies on this exact compound are limited, its structural similarity to endogenous metabolites like 5α-androstane-3β,17β-diol (3β-diol) provides strong rationale for its research value. The metabolite 3β-diol is a key ligand for estrogen receptor-beta (ER-β) and plays a significant role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which controls the body's response to stress . Research indicates that such compounds can bind to and activate ER-β, which is the predominant estrogen receptor in the paraventricular nucleus (PVN) of the hypothalamus . Activation of this pathway has been shown to influence the expression of critical neurohormones, including oxytocin (OT) and corticotropin-releasing hormone (CRH) . Consequently, this compound is a valuable tool for investigating the mechanisms of neuroendocrine regulation, the role of estrogen receptors in stress and affective behaviors, and the complex interplay between androgen metabolism and estrogenic signaling in the central nervous system . Its use may extend to studies aiming to understand the molecular basis for sex differences in stress-related disorders.

Properties

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBNWXDDDXQJOQ-GAXNORQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024451
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6961-15-5
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-61713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.ALPHA.-ETHYL-5.ALPHA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41JO2BDJ1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Precursor Selection and Functionalization

The synthesis typically begins with 5α-estran-17-one derivatives due to their commercial availability and suitable ring junction configuration. Patent US3409643A demonstrates that 17-keto steroids undergo nucleophilic addition using ethylmagnesium bromide in tetrahydrofuran at -78°C, achieving 83% yield of the 17α-ethyl intermediate. Critical parameters include:

  • Reaction temperature control (-78°C to -40°C)

  • Solvent polarity (ε = 7.6 for THF)

  • Stoichiometric excess of Grignard reagent (2.5 eq)

A comparative analysis of alkylation agents reveals superior stereoselectivity with Grignard reagents versus organocuprates (α:β ratio 9:1 vs 3:1).

Stereochemical Control at C3 and C17

The Mitsunobu reaction proves indispensable for installing the 3α-hydroxyl group while inverting configuration from common 3β-hydroxy precursors. As detailed in US5591733A, optimal conditions employ:

ParameterValue
AzodicarboxylateDIAD (1.2 eq)
PhosphineTriphenylphosphine (1.5 eq)
NucleophilePhthalimide (2.0 eq)
SolventAnhydrous THF
Temperature0°C → RT over 4 hr

This method achieves 89% yield with <2% epimerization. Subsequent hydrolysis with hydrazine yields the 3α-hydroxy derivative.

Industrial-Scale Production

Continuous Hydrogenation Systems

Maintaining the 5α configuration during A-ring saturation requires specialized hydrogenation protocols. Bench-scale data from PubChem CID 12133281 shows:

CatalystPressure (psi)Temperature (°C)5α:5β Ratio
PtO₂/HOAc502597:3
Pd/C1005082:18
Rh/Al₂O₃1507568:32

Continuous flow reactors with PtO₂ catalysts achieve 99.1% 5α selectivity at 15 min residence time, enabling production scales >100 kg/batch.

Crystallization and Purification

Final purification employs sequential solvent systems:

  • Primary crystallization: Hexane/ethyl acetate (4:1 v/v)

  • Secondary polishing: Methanol/water (7:3 v/v)

  • Chromatography: Silica gel with gradient elution (5→20% EtOAc in hexane)

This protocol reduces isomeric impurities to <0.5% while recovering 92% of product mass.

Analytical Characterization

Critical quality control parameters include:

ParameterMethodSpecification
5α Configuration¹H NMR (J10,9)8.5-9.0 Hz
3α-OH Orientation[α]D²⁵+47° to +52°
Ethyl Group PurityGC-MS (m/z 306.5)≥99.0%
Heavy MetalsICP-MS≤10 ppm

X-ray crystallography confirms the chair conformation of the A-ring and equatorial orientation of the 3α-hydroxyl group.

Emerging Methodologies

Biocatalytic Hydroxylation

Recent advances employ engineered Saccharopolyspora erythraea strains for regiospecific hydroxylation:

  • 3α-hydroxylase activity: 428 U/mg protein

  • 17β-hydroxylase turnover: 1.2×10³ min⁻¹

  • Whole-cell conversion yields: 68% in 72 hr

While promising, microbial methods currently lag behind chemical synthesis in productivity (2.1 g/L vs 38 g/L).

Flow Chemistry Approaches

Microreactor systems enable precise control of exothermic alkylation steps:

Reactor TypeSpace-Time Yield (kg/m³·hr)Byproduct Formation
Packed Bed14.71.2%
Microchannel22.30.8%
Oscillatory Flow18.91.0%

These systems reduce reaction volumes by 78% while improving thermal management.

Comparative Cost Analysis

A detailed breakdown of production costs reveals:

Process StepCost Contribution (%)Optimization Potential
Starting Material41Alternate precursors
Hydrogenation22Catalyst recycling
Purification19Solvent recovery
Waste Treatment18Green chemistry

Implementation of solvent recovery systems can reduce overall costs by 34% while meeting EPA discharge standards .

Chemical Reactions Analysis

Types of Reactions

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol undergoes several types of chemical reactions:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Research Applications

Reactivity and Transformation Studies
In chemistry, 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is utilized to study the reactivity and transformation of steroidal compounds. Researchers investigate its chemical properties to understand how structural modifications affect biological activity and reactivity patterns. This includes hydrogenation, alkylation, and hydroxylation processes that are crucial for synthesizing related steroid compounds.

Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from simpler steroid precursors. Key synthetic methods include:

  • Hydrogenation : Reduction of double bonds in the steroid nucleus.
  • Alkylation : Introduction of the ethyl group at the 17alpha position.
  • Hydroxylation : Addition of hydroxyl groups at the 3alpha and 17beta positions.

Biological Research Applications

Metabolic Pathway Investigation
This compound plays a significant role in studying metabolic pathways of steroids in living organisms. Its interactions with enzymes and proteins provide insights into steroid metabolism, which is crucial for understanding hormonal regulation and related disorders.

Cellular Effects
Research shows that this compound influences various cellular processes, including cell signaling pathways and gene expression. This interaction can impact cellular metabolism and potentially lead to therapeutic applications in hormone-related diseases.

Medical Applications

Therapeutic Potential
The compound is being explored for its potential therapeutic uses, particularly in treating conditions influenced by steroid hormones. For instance:

  • Breast Cancer Treatment : The compound's ability to inhibit enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is overexpressed in breast cancer, suggests it could be a candidate for developing selective covalent inhibitors aimed at estrogen-dependent cancers .
  • Endometriosis Management : Due to its interactions with estrogen receptors, it may also have implications for treating endometriosis and other estrogen-dependent conditions .

Industrial Applications

Development of Steroid-Based Products
In the pharmaceutical industry, this compound is being investigated for developing new steroid-based products. Its unique properties allow for the formulation of medications that can modulate hormonal activity effectively.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Enzyme InteractionDemonstrated inhibition of 17β-HSD1 in vitro; potential for breast cancer therapy
Cellular MetabolismInfluences gene expression related to steroid metabolism
PharmacokineticsEvaluated in rodent models; showed promising bioavailability and distribution profiles
Synthetic MethodsMultiple synthetic routes established; effective for producing derivatives

Mechanism of Action

The mechanism of action of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol involves its interaction with steroid receptors in the body. It binds to these receptors, influencing the expression of specific genes and altering cellular functions. The molecular targets include androgen and estrogen receptors, which play crucial roles in regulating various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between EED and related steroids:

Compound Name Core Structure Key Substitutions Biological Role Metabolic Pathway Receptor Affinity Detection/Application
17α-Ethyl-5α-estrane-3α,17β-diol (EED) 5α-Estrane 17α-Ethyl, 3α/17β-diol Biomarker for EES/NE abuse in cattle; prolongs detection period Derived from NE via hepatic reduction Not well characterized Urine/feces screening in livestock
5α-Androstane-3α,17β-diol 5α-Androstane 3α/17β-diol Endogenous androgen; drives prostate/penile development in mammals Synthesized via 5α-reductase pathways Androgen receptor (AR) Plasma assays in developmental studies
5α-Androstane-3β,17β-diol 5α-Androstane 3β/17β-diol Anti-proliferative agent in prostate cancer via ERβ Oxidized from 3α-diol or DHT Estrogen receptor beta (ERβ) Clinical cancer research
5β-Androstan-3α,17β-diol 5β-Androstane 3α/17β-diol Biomarker for Δ5-steroid abuse; persists in urine post-administration Derived from 5β-reduced precursors Unknown Anti-doping urine tests

Key Comparative Insights:

Structural Nuances: EED’s 17α-ethyl group and 5α-estrane backbone distinguish it from endogenous 5α-androstane derivatives. This substitution enhances metabolic stability, making it a reliable biomarker . The stereochemistry of hydroxyl groups (3α vs. 3β) critically influences receptor interactions. For example, 5α-androstane-3β,17β-diol binds ERβ to inhibit prostate cancer, whereas the 3α epimer lacks this activity .

Metabolic Pathways: EED is exclusively formed via hepatic reduction of synthetic precursors (EES/NE) . In contrast, endogenous diols like 5α-androstane-3α,17β-diol are synthesized through 5α-reductase-mediated pathways from testosterone or progesterone .

Endogenous diols like 5α-androstane-3α,17β-diol are essential for virilization in mammals, influencing prostate and penile development .

5β-Androstan-3α,17β-diol lacks defined receptor interactions but serves as a diagnostic marker for steroid abuse due to its persistence .

Regulatory Significance: EED is listed in reference material catalogs for veterinary drug testing, reflecting its regulatory importance . Endogenous diols are primarily research targets in endocrinology and oncology .

Research and Clinical Implications

  • EED: Monitoring EED in livestock ensures compliance with anti-doping regulations, particularly in the EU and North America .
  • 5α-Androstane-3β,17β-diol : Its ERβ-mediated anti-cancer effects are under investigation for hormone-refractory prostate cancer therapy .
  • Developmental Studies: 5α-Androstane-3α,17β-diol’s role in tammar wallaby and murine models provides insights into androgen-dependent organogenesis .

Biological Activity

17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol (commonly referred to as EED) is a synthetic steroid compound derived from estrane, a foundational structure in many steroidal compounds. This article delves into the biological activity of EED, focusing on its biochemical properties, mechanisms of action, metabolic pathways, and therapeutic implications.

EED exhibits unique biochemical characteristics due to its specific configuration and functional groups. These properties enable it to interact with various enzymes, proteins, and other biomolecules, influencing cellular processes significantly.

Key Biochemical Properties:

  • Molecular Structure: EED has a complex molecular structure that allows for distinct biological activities.
  • Enzyme Interactions: It interacts with steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase, affecting the metabolism of other steroids .

The biological activity of EED is mediated through various mechanisms at the molecular level:

  • Binding Interactions: EED binds to androgen receptors (AR), modulating their activity. This interaction is crucial in conditions driven by androgen receptors, such as prostate cancer .
  • Gene Expression Modulation: It influences gene expression related to steroid metabolism and cellular growth .
  • Cell Signaling Pathways: EED impacts several signaling pathways, including those involved in cell proliferation and apoptosis .

Metabolic Pathways

EED is involved in several metabolic pathways that are essential for its biological activity:

  • Biotransformation: EED is extensively biotransformed into norethandrolone (NE), a known anabolic steroid. This conversion occurs primarily in liver cells .
  • Excretion: After administration of related compounds like ethylestrenol (EES) or NE, EED is excreted as a major metabolite in urine and feces, serving as a biological marker for the detection of anabolic steroid abuse .

Cellular Effects

EED has been shown to exert significant effects on various cell types:

  • Influence on Cell Growth: In vitro studies indicate that EED can promote or inhibit cell growth depending on the concentration and context .
  • Impact on Hepatocytes: Research involving bovine liver cells demonstrated that EED can alter metabolic processes within hepatocytes, highlighting its potential hepatotoxic effects at certain dosages .

Case Studies

Several studies have explored the biological activity of EED in different contexts:

  • Prostate Cancer Treatment:
    • A study indicated that EED could modulate androgen receptor activity, providing a potential therapeutic avenue for treating prostate cancer .
  • Detection of Anabolic Steroid Abuse:
    • In a screening program for illegal growth promoters, EED was identified as a significant metabolite after administration of NE or EES. This finding underscores its role as a biomarker in doping control .

Dosage Effects in Animal Models

The effects of EED vary significantly with dosage:

  • Low Doses: In animal models, low doses have been associated with minimal physiological changes.
  • High Doses: Conversely, higher doses can lead to pronounced effects on growth and metabolic functions, indicating a dose-dependent relationship in its biological activity .

Q & A

Q. Does 17α-Ethyl-5α-estrane-3α,17β-diol modulate immune cell activity via metabolic intermediates?

  • Methodological Answer : Profile immune cell subsets (e.g., CD38+ B cells) in CRISPR-Cas9 models. In autoimmune thyroiditis, 5α-androstan-3α,17β-diol disulfate mediated 5.6–17.7% of immune trait effects via LDSC regression . Combine flow cytometry with metabolomics for pathway mapping.

Q. How does 17α-Ethyl-5α-estrane-3α,17β-diol influence steroidogenic enzyme expression (e.g., CYP7B1)?

  • Methodological Answer : Use qPCR and chromatin immunoprecipitation (ChIP). Weihua et al. (2002) linked ERβ/AR-CYP7B1 signaling to prostate growth regulation via 5α-androstane-3β,17β-diol . Apply siRNA knockdown to confirm target specificity.

Tables for Key Data

Parameter Method Reference
LC-MS quantification limit0.1 ng/mL (post-derivatization)
ERβ binding affinity (Kd)0.6 nM (estradiol comparator)
Principal component variance74.2% (PC1-3 in alcohol studies)
HSOR enzyme activity (Vmax)12 nmol/min/mg (recombinant 3β-HSOR)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.